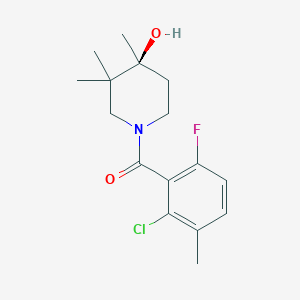![molecular formula C14H11N5OS B5569218 3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)
3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MTMP and has been synthesized using different methods.
科学的研究の応用
Corrosion Inhibition
One of the prominent applications of this compound is in corrosion inhibition. It has been investigated as an effective corrosion inhibitor for mild steel in hydrochloric acid solutions. Schiff’s bases, including this compound, have demonstrated significant inhibition performance by forming a protective film on the mild steel surface, highlighting their potential in corrosion protection strategies (Ansari, Quraishi, & Singh, 2014).
Conductivity and Semiconductor Properties
Another research avenue explores its use in the synthesis of polymer-metal complexes, studying their conductivity, band gap, and thermal analysis. This compound, when polymerized and combined with metals, exhibits semiconductor properties, which could be useful in electronic materials science (Kaya & Baycan, 2007).
Ion Sensing
Its derivatives have been applied in the development of sensors, particularly for the detection of copper ions. The sulfur and nitrogen atoms in the structure of mercapto thiadiazole compounds, including this chemical, play a crucial role as coordination sites for copper, demonstrating high selectivity and sensitivity in copper ion sensing (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).
Solar Cell Fabrication
In the realm of renewable energy, novel micro- and nano-complexes of Schiff base derivatives of this compound have been synthesized and characterized for the fabrication of solar cells. These complexes exhibit specific structural, optical, and morphological properties conducive to solar cell applications, marking a step forward in the utilization of Schiff bases in photovoltaic technology (Ali et al., 2019).
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through a combination of salt bridge contacts, unusual π-anion interactions, and several hydrophobic and van der waals interactions . These interactions could potentially alter the function of the target proteins or enzymes, leading to the observed biological effects.
Biochemical Pathways
Given the neuroprotective properties of similar compounds , it’s plausible that this compound could influence pathways related to neuronal health and function
Result of Action
Compounds with similar structures have shown neuroprotective effects, potentially through the inhibition of α-synuclein aggregation, a key factor in neurodegenerative diseases like parkinson’s disease
特性
IUPAC Name |
4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-12-3-1-2-10(8-12)9-16-19-13(17-18-14(19)21)11-4-6-15-7-5-11/h1-9,20H,(H,18,21)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOXVBLIHIPQIV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)


![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)



![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)
